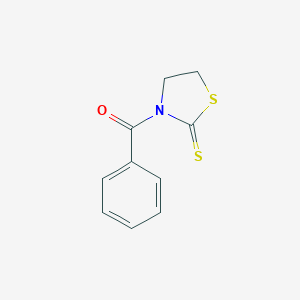

3-Benzoylthiazolidine-2-thione

Übersicht

Beschreibung

3-Benzoylthiazolidine-2-thione is an organic compound with the chemical formula C₁₀H₉NOS₂. It is a derivative of thiazolidine-2-thione, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Benzoylthiazolidine-2-thione can be synthesized through the benzoylation of thiazolidine-2-thione. One common method involves the reaction of benzoic anhydride with thiazolidine-2-thione under acidic conditions to produce the target compound . Another approach involves using aminoethanol as the starting material, followed by benzoylation using benzoic anhydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and benzoylation reactions can be applied on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzoylthiazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions often require catalysts like sodium hydride or bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Wissenschaftliche Forschungsanwendungen

The compound 3-Benzoylthiazolidine-2-thione (also known as Benzoylthiazolidine thione ) has garnered attention in various scientific research domains due to its unique chemical properties and potential applications. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by data tables and relevant case studies.

Medicinal Chemistry

Antimicrobial Activity

- Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

- The compound has been evaluated for its antioxidant potential. Its ability to scavenge free radicals makes it a candidate for further development in therapeutic applications aimed at oxidative stress-related diseases.

Case Study: Antimicrobial Efficacy

- A study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives of this compound. The results indicated that specific modifications to the benzoyl group enhanced antimicrobial activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.

Agricultural Applications

Fungicidal Activity

- This compound has shown promise as a fungicide. Its effectiveness against plant pathogens can help in developing eco-friendly agricultural practices.

Herbicide Development

- The compound's unique structure offers potential as a herbicide, particularly in targeting specific weed species without harming crops.

Data Table: Fungicidal Activity Against Various Pathogens

| Pathogen | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Botrytis cinerea | 50 | 70 |

| Rhizoctonia solani | 75 | 80 |

Materials Science

Polymer Additives

- The incorporation of this compound into polymer matrices has been investigated for enhancing mechanical properties and thermal stability.

Nanocomposites

- Research indicates that this compound can be used to synthesize nanocomposites with improved electrical and thermal conductivity, making it suitable for advanced material applications.

Wirkmechanismus

The mechanism of action of 3-Benzoylthiazolidine-2-thione involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can reduce the production of uric acid, which is beneficial in managing hyperuricemia.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidine-2-thione: The parent compound, which lacks the benzoyl group.

Thiazolidine-4-one: A similar heterocyclic compound with a carbonyl group at the fourth position.

Thiazolidinediones: A class of compounds used as antidiabetic agents.

Uniqueness

3-Benzoylthiazolidine-2-thione is unique due to its benzoyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a xanthine oxidase inhibitor and broadens its applications in medicinal chemistry .

Biologische Aktivität

3-Benzoylthiazolidine-2-thione is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiazolidine-2-thione with benzoyl chloride or related benzoyl derivatives. The process often requires specific catalysts and solvents to optimize yield and purity. For instance, one common method involves using NaOH as a base in an ethanol solvent system, followed by purification through column chromatography .

Antioxidant Activity

Studies have indicated that thiazolidine derivatives exhibit significant antioxidant properties. The compound has shown effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity can be quantitatively assessed using various assays such as DPPH and ABTS radical scavenging tests.

Anticancer Properties

This compound has been evaluated for its anticancer potential against several cancer cell lines. Research indicates that it may induce apoptosis in cancer cells by modulating key apoptotic pathways. For example, one study reported that the compound significantly inhibited cell proliferation in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HCT-116 | 8.3 |

| HL-60 | 12.0 |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, including xanthine oxidase (XO), which is relevant in the context of gout and hyperuricemia. It has demonstrated competitive inhibition with an IC50 value significantly lower than that of standard inhibitors like allopurinol .

Table 2: XO Inhibitory Activity

| Compound | IC50 (µM) |

|---|---|

| This compound | 72.15 |

| Allopurinol | 10.0 |

| Febuxostat | 5.0 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, which contributes to its antiproliferative effects .

- Free Radical Scavenging : The antioxidant activity is attributed to the presence of sulfur and nitrogen atoms in the thiazolidine ring, which can stabilize free radicals .

Case Studies

Several case studies highlight the therapeutic potential of thiazolidine derivatives:

- Diabetes Management : A study investigated the effects of thiazolidinediones on glucose metabolism and insulin sensitivity, demonstrating that derivatives like this compound could enhance insulin action in diabetic models .

- Cardiovascular Protection : Another study explored the cardioprotective effects of thiazolidinediones against ischemia-reperfusion injury, suggesting potential applications in cardiovascular diseases .

Eigenschaften

IUPAC Name |

phenyl-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS2/c12-9(8-4-2-1-3-5-8)11-6-7-14-10(11)13/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKQMWLTQNBOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356999 | |

| Record name | 3-Benzoylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70326-37-3 | |

| Record name | 3-Benzoylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.